2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14917089
InChI: InChI=1S/C24H19ClN2O2S/c1-15-7-8-16(2)21(13-15)27-23(29)19-5-3-4-6-20(19)26-24(27)30-14-22(28)17-9-11-18(25)12-10-17/h3-13H,14H2,1-2H3
SMILES:
Molecular Formula: C24H19ClN2O2S
Molecular Weight: 434.9 g/mol

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone

CAS No.:

Cat. No.: VC14917089

Molecular Formula: C24H19ClN2O2S

Molecular Weight: 434.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone -

Specification

Molecular Formula C24H19ClN2O2S
Molecular Weight 434.9 g/mol
IUPAC Name 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2,5-dimethylphenyl)quinazolin-4-one
Standard InChI InChI=1S/C24H19ClN2O2S/c1-15-7-8-16(2)21(13-15)27-23(29)19-5-3-4-6-20(19)26-24(27)30-14-22(28)17-9-11-18(25)12-10-17/h3-13H,14H2,1-2H3
Standard InChI Key HHQUOVBNMQZGGA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl

Introduction

Synthesis Methods

The synthesis of quinazolinones often involves condensation reactions between anthranilic acid derivatives and appropriate reagents. For example, the reaction of anthranilic acid with phenyl isothiocyanate can yield 2-mercapto-3-phenylquinazolin-4-one, which can be further modified to produce various derivatives .

Biological Activities of Quinazolinones

Quinazolinones have been extensively studied for their potential therapeutic applications:

  • Anticancer Activity: Derivatives with specific substitutions have shown promising anticancer activity, particularly those with anilinoquinazoline scaffolds .

  • Anticonvulsant and Antibacterial Properties: Some quinazolinones exhibit anticonvulsant and antibacterial activities, making them candidates for neurological and infectious disease treatments .

Structural Characteristics and Interactions

The structural characteristics of quinazolinones, such as dihedral angles between rings and hydrogen bonding interactions, play crucial roles in their physical and biological properties. For instance, the dihedral angle between the quinazoline and phenyl rings can vary significantly depending on the substitution pattern .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetateC18H16N2O3SNot specifiedPotential intermediate for therapeutic compounds
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-oneC24H19ClN2O3S2483 g/molNot specified
5-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-phenyl-2-sulfanylidene-2,3-dihydro thiazolo[4,5-d]pyrimidin-7(6H)-oneC21H16ClN3O2S3474.02 g/molNot specified

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